molecular formula C9H17NO6 B604946 2-Amino-1,3-bis(carboxylethoxy)propane CAS No. 1020112-73-5

2-Amino-1,3-bis(carboxylethoxy)propane

Cat. No.: B604946
CAS No.: 1020112-73-5
M. Wt: 235.24
InChI Key: HWQYUSUCQZDSSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1,3-bis(carboxylethoxy)propane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-1,3-propanediol with ethyl chloroacetate, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-bis(carboxylethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of carboxylic acids can produce alcohols .

Scientific Research Applications

2-Amino-1,3-bis(carboxylethoxy)propane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: Shares a similar backbone structure but lacks the carboxylethoxy groups.

    2-Amino-1,3-bis(carboxymethylthio)propane: Contains similar functional groups but with sulfur atoms instead of oxygen.

Uniqueness

2-Amino-1,3-bis(carboxylethoxy)propane is unique due to its specific combination of amino and carboxylethoxy groups, which confer distinct chemical reactivity and physiological functions. This makes it particularly valuable in applications requiring specific interactions with biological molecules and chemical reagents .

Properties

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQYUSUCQZDSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,3-bis(carboxylethoxy)propane
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Reactant of Route 6
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